

An In-depth Technical Guide to 5-Fluoropentylindole: Chemical Structure and Synthesis

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Compound of Interest

Compound Name: 5-Fluoropentylindole

Cat. No.: B2726546

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This technical guide provides a comprehensive overview of the chemical structure and synthesis of **5-fluoropentylindole**, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure

5-Fluoropentylindole, systematically named 1-(5-fluoropentyl)-1H-indole, is an N-alkylated indole derivative. The core of the molecule is an indole ring system, which is a bicyclic aromatic heterocycle. A five-carbon pentyl chain, with a terminal fluorine atom, is attached to the nitrogen atom of the indole ring.

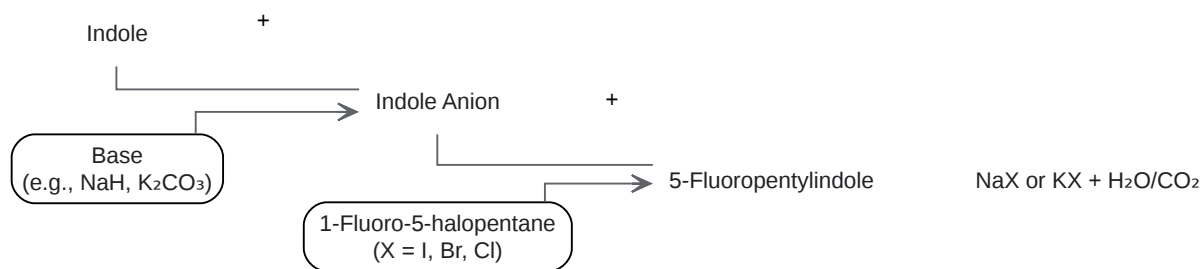
Key Structural Identifiers:

Identifier	Value
IUPAC Name	1-(5-fluoropentyl)-1H-indole[1]
Molecular Formula	C ₁₃ H ₁₆ FN[1]
Molecular Weight	205.27 g/mol [1]
Canonical SMILES	FCCCCCN1C=CC2=CC=CC=C21
InChI Key	CRRVPRNYXWCQPP-UHFFFAOYSA-N
CAS Number	1859218-30-6[1]

Synthesis of 5-Fluoropentylindole

The primary method for the synthesis of **5-fluoropentylindole** is the N-alkylation of indole. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic substitution with a suitable 5-fluoropentyl electrophile.

General Reaction Scheme:



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Caption: General reaction for the N-alkylation of indole.

Experimental Protocols

A common and effective method for the N-alkylation of indole is through direct alkylation using an alkyl halide in the presence of a base. Below are two representative protocols.

Protocol 1: N-Alkylation using Sodium Hydride (NaH)

This method employs a strong base, sodium hydride, to deprotonate the indole, followed by reaction with a 5-fluoropentyl halide.

Materials:

- Indole
- Sodium hydride (60% dispersion in mineral oil)
- 1-Fluoro-5-iodopentane (or 1-bromo-5-fluoropentane)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of indole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
- Stir the suspension at room temperature for 30 minutes.
- Add 1-fluoro-5-iodopentane (1.1 eq) dropwise to the reaction mixture.
- Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Extract the aqueous layer with ethyl acetate (3 x).

- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **5-fluoropentylindole**.

Protocol 2: N-Alkylation using Potassium Carbonate (K_2CO_3)

This protocol utilizes a milder base, potassium carbonate, which can be advantageous when working with substrates sensitive to stronger bases.^[2]

Materials:

- Indole
- Anhydrous potassium carbonate (K_2CO_3)
- 1-Fluoro-5-iodopentane (or 1-bromo-5-fluoropentane)
- Anhydrous Acetonitrile (CH_3CN) or DMF
- Ethyl acetate (EtOAc)
- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of indole (1.0 eq) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0 eq).
- Stir the suspension at room temperature for 15 minutes.
- Add 1-fluoro-5-iodopentane (1.2 eq) dropwise to the reaction mixture.

- Heat the reaction mixture to reflux and monitor the progress by TLC.
- After completion, cool the mixture to room temperature.
- Filter the solid and concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water, followed by brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate.
- Purify the crude product by column chromatography on silica gel.

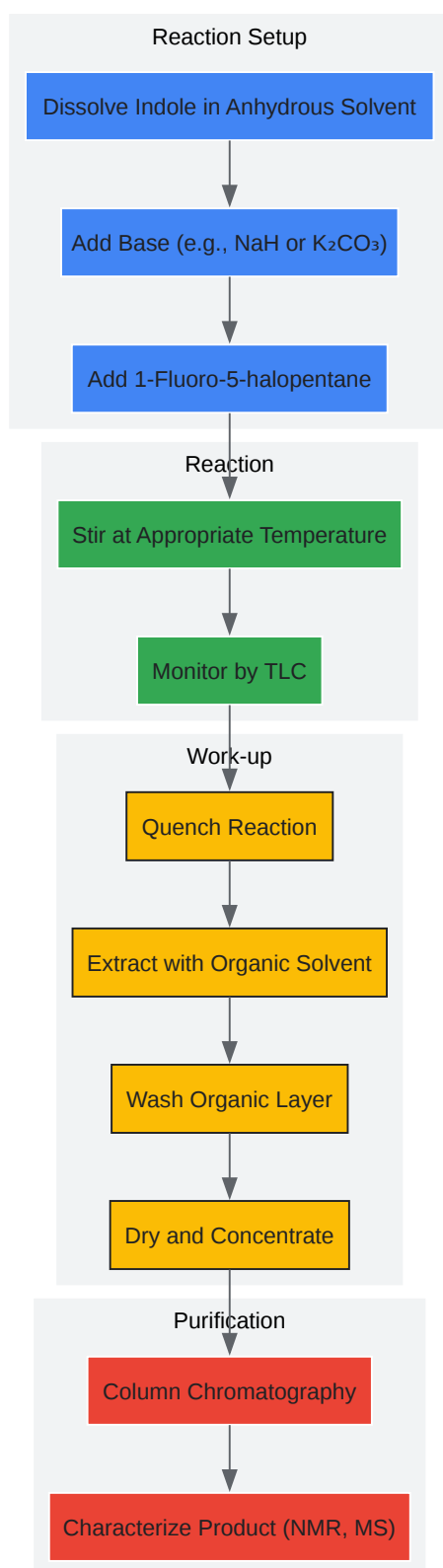
Quantitative Data Summary

The following table summarizes typical quantitative data for the N-alkylation of indoles. Please note that specific yields may vary depending on the exact reaction conditions and the purity of the reagents.

Parameter	Protocol 1 (NaH)	Protocol 2 (K_2CO_3)
Typical Yield	80-95%	70-90%
Reaction Time	2-6 hours	4-12 hours
Reaction Temperature	0 °C to Room Temperature	Room Temperature to Reflux
Purity (post-chromatography)	>95%	>95%

Synthesis Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis of **5-fluoropentylindole** via N-alkylation.



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Caption: Experimental workflow for the synthesis of **5-fluoropentylindole**.

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References

- 1. 1-(5-fluoropentyl)-1H-indole | C₁₃H₁₆FN | CID 124519688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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